6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole
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Overview
Description
6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core substituted with a chloro group and a pyrrolidinyl group linked to a methylpyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzoxazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the benzoxazole ring.
Linking the Methylpyridinyl Moiety: The final step involves the etherification of the pyrrolidinyl group with 3-methylpyridin-4-ol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl and methylpyridinyl moieties.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrrolidinyl and methylpyridinyl groups.
Reduction: The major product would be the dechlorinated benzoxazole derivative.
Substitution: A variety of substituted benzoxazole derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving benzoxazole derivatives.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.
6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.
Uniqueness
The uniqueness of 6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the chloro group, pyrrolidinyl moiety, and methylpyridinyl ether linkage provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C17H16ClN3O2 |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
6-chloro-2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-9-19-6-4-15(11)22-13-5-7-21(10-13)17-20-14-3-2-12(18)8-16(14)23-17/h2-4,6,8-9,13H,5,7,10H2,1H3 |
InChI Key |
VKVCSMOCFCNKIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NC4=C(O3)C=C(C=C4)Cl |
Origin of Product |
United States |
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